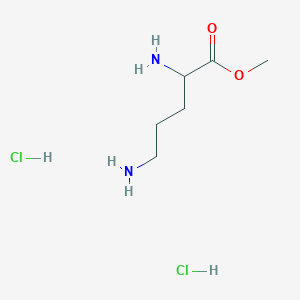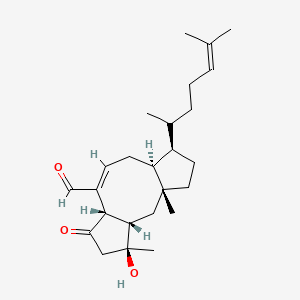
BDP TMR maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP TMR maleimide is a bright borondipyrromethene fluorophore designed for the TAMRA channel. This compound is particularly useful for conjugation with thiol groups, such as those found in protein side chains. It is known for its high quantum yield and photostability, making it an excellent choice for various fluorescence-based applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BDP TMR maleimide involves the reaction of borondipyrromethene (BDP) with maleimide derivatives. The maleimide group is highly reactive towards thiols, allowing for efficient conjugation . The typical reaction conditions include the use of organic solvents such as DMSO or DMF, and the reaction is often carried out under inert gas to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as HPLC or gel filtration .
Analyse Chemischer Reaktionen
Types of Reactions
BDP TMR maleimide primarily undergoes substitution reactions with thiol groups. This reaction is highly selective and efficient, making it ideal for bioconjugation .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, TCEP (tris-carboxyethylphosphine) for reducing disulfide bonds.
pH 7-7.5, use of organic co-solvents like DMSO or DMF, inert gas atmosphere .Major Products
The major product of the reaction between this compound and thiol groups is a stable thioether bond, which is useful for labeling proteins and other biomolecules .
Wissenschaftliche Forschungsanwendungen
BDP TMR maleimide has a wide range of applications in scientific research:
Chemistry: Used in fluorescence polarization assays due to its high quantum yield and photostability.
Biology: Commonly used for labeling proteins and peptides, enabling the study of biological processes at the molecular level.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
Industry: Employed in the development of fluorescent probes and dyes for various industrial applications.
Wirkmechanismus
BDP TMR maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. This reaction is facilitated by the electrophilic nature of the maleimide group, which selectively reacts with thiols under mild conditions . The resulting conjugates are highly stable and retain the fluorescent properties of the BDP TMR dye .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BDP TR maleimide: Similar to BDP TMR maleimide but with different spectral properties.
BDP TMR azide: Contains an azido group instead of a maleimide group, used for click chemistry reactions.
BDP TMR NHS ester: An amine-reactive derivative of BDP TMR, used for labeling amine groups.
Uniqueness
This compound stands out due to its high quantum yield, photostability, and specificity for thiol groups. These properties make it particularly useful for applications requiring long-term stability and high sensitivity .
Eigenschaften
Molekularformel |
C27H27BF2N4O4 |
|---|---|
Molekulargewicht |
520.3 g/mol |
IUPAC-Name |
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C27H27BF2N4O4/c1-17-22(9-11-25(35)31-14-15-32-26(36)12-13-27(32)37)18(2)33-24(17)16-20-6-10-23(34(20)28(33,29)30)19-4-7-21(38-3)8-5-19/h4-8,10,12-13,16H,9,11,14-15H2,1-3H3,(H,31,35) |
InChI-Schlüssel |
ZWNBTDYYMRVBDW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCN5C(=O)C=CC5=O)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



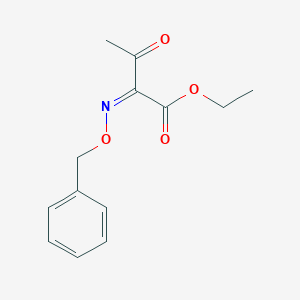
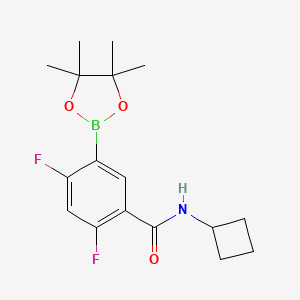
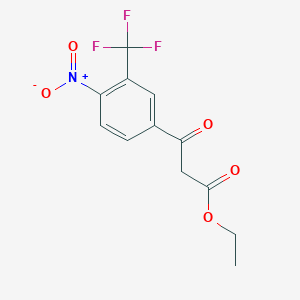
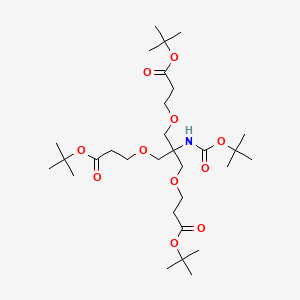

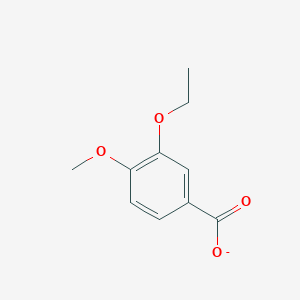
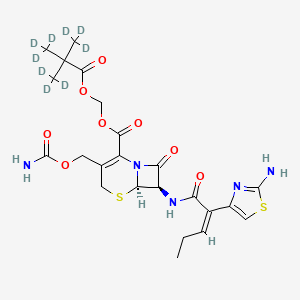


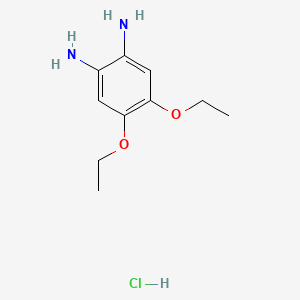
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
